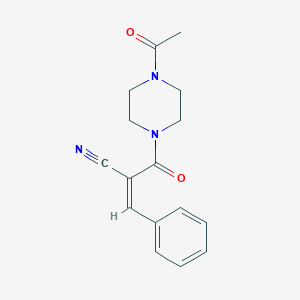

![molecular formula C17H25NO5S B2384319 2,3,4-trimethoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide CAS No. 1795305-57-5](/img/structure/B2384319.png)

2,3,4-trimethoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves reactions with tetrahydro-2H-pyran . For instance, the synthesis of 4-(2-aminoethyl)tetrahydropyran, a related compound, involves reactions with cyanomethyl phosphonate diethyl ester and pyranone at 150°C . The reaction product is then extracted with ether, and the organic phase is washed, dried, and distilled to obtain the final product .Molecular Structure Analysis

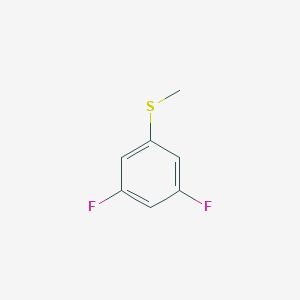

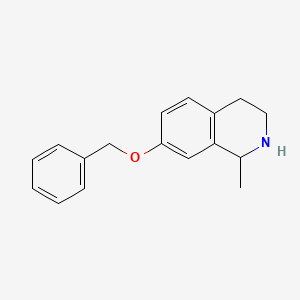

The molecular structure of 2,3,4-Trimethoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide is complex, with multiple functional groups including three methoxy groups, a thioether group, and an amide group.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often involve nucleophilic substitution and reduction reactions . For example, the synthesis of 4-(2-aminoethyl)tetrahydropyran involves a nucleophilic substitution reaction with cyanomethyl phosphonate diethyl ester, followed by a reduction reaction .Scientific Research Applications

Heterocyclic Synthesis and Reactivity : Research by Mohareb et al. (2004) explores the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity toward various nitrogen nucleophiles to yield a variety of heterocyclic compounds. This study illustrates the broad potential of utilizing heterocyclic chemistry for the development of novel compounds which could be relevant for understanding the applications of the specified benzamide compound (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Synthesis and Evaluation of Analogs for Biological Activities : Koini et al. (2009) synthesized benzopyran and benzoxazine aminoamide derivatives, evaluated for antiarrhythmic effects against ischemia-reperfusion injury. This demonstrates the process of synthesizing and evaluating novel compounds for potential therapeutic applications, relevant to exploring the biological activities of 2,3,4-trimethoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide (Koini et al., 2009).

Anti-HIV-1 Activity of Novel Analogs : Danel et al. (1996) investigated novel 6-benzyluracil analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine for anti-HIV-1 activity, showcasing the importance of structural modifications in enhancing biological activities, which could inform the research on similar benzamide derivatives (Danel, Larsen, Pedersen, Vestergaard, & Nielsen, 1996).

Inhibitory Activities and Cytotoxicity of Derivatives : Kucukoglu et al. (2016) synthesized polymethoxylated-pyrazoline benzene sulfonamides, investigating their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. This research highlights the potential of specific structural motifs to confer desired biological properties, which could be relevant for the design and application of the specified benzamide compound (Kucukoglu, Oral, Aydin, Yamali, Algul, Sakagami, Gulcin, Supuran, & Gul, 2016).

Properties

IUPAC Name |

2,3,4-trimethoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5S/c1-20-14-5-4-13(15(21-2)16(14)22-3)17(19)18-8-11-24-12-6-9-23-10-7-12/h4-5,12H,6-11H2,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLNUEMFSPMUFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)NCCSC2CCOCC2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[3-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)benzoic acid](/img/structure/B2384237.png)

![N-cycloheptyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2384239.png)

![2-fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2384243.png)

![N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide](/img/structure/B2384249.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone]](/img/structure/B2384250.png)